

Cyclohex-2-ene-1-carboxylic Acid structure and stereochemistry

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An In-depth Technical Guide to **Cyclohex-2-ene-1-carboxylic Acid**: Structure, Stereochemistry, and Synthesis

Introduction

Cyclohex-2-ene-1-carboxylic acid, with the molecular formula C₇H₁₀O₂, is a cyclic unsaturated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] [3] Its structure, featuring a chiral center and multiple functional groups, provides a versatile scaffold for creating complex molecules.[2] The cyclohexene ring is a common motif in numerous natural products and pharmaceutical agents, offering a conformationally restricted yet flexible three-dimensional framework.[2] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, spectroscopic properties, and applications of cyclohex-2-ene-1-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The fundamental structure of **cyclohex-2-ene-1-carboxylic acid** consists of a six-membered carbon ring containing a double bond between carbons 2 and 3, and a carboxylic acid functional group attached to carbon 1.[4] This arrangement makes carbon 1 a stereocenter.

Stereoisomers: The presence of a single chiral center at the C1 position means that cyclohex-2-ene-1-carboxylic acid exists as a pair of enantiomers: (S)-cyclohex-2-ene-1-carboxylic acid (R)-cyclohex-2-ene-1-carboxylic acid.[4] The spatial arrangement of the atoms



around this chiral center is crucial as it significantly influences the molecule's reactivity and biological interactions.[4] The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain.[2]

Fig. 1: 2D Structure and Enantiomers of Cyclohex-2-ene-1-carboxylic Acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Reference
IUPAC Name	cyclohex-2-ene-1-carboxylic acid	[1][4]
Molecular Formula	C7H10O2	[1][3]
Molecular Weight	126.15 g/mol	[1][2][4]
CAS Number	62115-15-5	[1][2][3]
SMILES	C1CC=CC(C1)C(=O)O	[1][3][4]
InChI Key	YVWBQGFBSVLPIK- UHFFFAOYSA-N	[1][2][4]
Boiling Point	169 °C	[3][4]
Density	~1.084 - 1.126 g/cm ³	[3][5]
XLogP3	1.5	[4][5]

Synthesis and Experimental Protocols

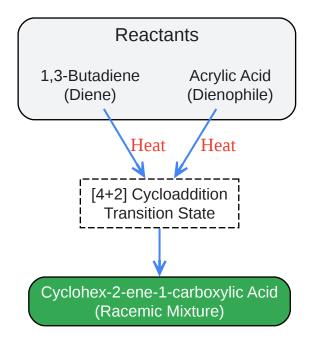
The most prominent method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6][7]

Diels-Alder Reaction

In this reaction, a conjugated diene (e.g., 1,3-butadiene) reacts with a substituted alkene, known as the dienophile (e.g., acrylic acid), to form the cyclohexene product.[6] This method is



highly efficient and stereospecific, making it a cornerstone of modern organic synthesis.[7]



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Fig. 2: General workflow for the Diels-Alder synthesis.

Experimental Protocol: Diels-Alder Synthesis

While a specific protocol for **cyclohex-2-ene-1-carboxylic acid** is not extensively detailed in the provided literature, a general procedure adapted from the synthesis of similar cyclohexene derivatives via the Diels-Alder reaction is outlined below.[8][9]

Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction between a diene and a dienophile.

Materials:

- 1,3-Butadiene (or a suitable precursor like 3-sulfolene)[9]
- Acrylic acid (or its methyl ester, methyl acrylate)[10]
- Toluene (or another suitable high-boiling solvent)
- Hydroquinone (inhibitor to prevent polymerization)



- · Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- A solution of the dienophile (e.g., methyl acrylate, 1 equivalent) and a small amount of hydroquinone is prepared in toluene in a round-bottom flask.[8]
- The diene (e.g., 1,3-butadiene, ~1.2 equivalents) is added to the solution. If using a precursor like 3-sulfolene, it is added directly, as the diene will be generated in situ upon heating.[9]
- The reaction mixture is heated to reflux (typically 85-110 °C) with constant stirring.[8] The
 reaction progress is monitored using an appropriate technique like Thin Layer
 Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
- The reaction is typically stirred for several hours to days, depending on the reactivity of the substrates.[8]
- After completion, the reaction is allowed to cool to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired cyclohexene derivative.[11]
- If an ester was used as the dienophile, a subsequent hydrolysis step (e.g., using aqueous HCI) is required to obtain the final carboxylic acid.[8]

Other Synthetic Routes

 Enzymatic Resolution: To obtain enantiomerically pure forms, enzymatic resolution can be employed. For instance, an engineered E. coli esterase has been used to selectively hydrolyze racemic esters, yielding the (S)-enantiomer of related cyclohexene carboxylic acids.[4]



• Oxidation: The target molecule can also be synthesized by the oxidation of cyclohex-2-ene-1-carbaldehyde, using standard oxidizing agents.[2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **cyclohex-2-ene- 1-carboxylic acid**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

NMR Data Summary	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Carboxylic Acid (-COOH)	10.0 - 12.0 (broad singlet)	160 - 180
Olefinic Protons (-CH=CH-)	5.7 - 6.3 (multiplet)	120 - 140
α-Proton (-CH-COOH)	~3.0 (multiplet)	~40
Allylic Protons	~2.0 - 2.5 (multiplet)	~25 - 35
Aliphatic Protons (-CH ₂ -)	~1.5 - 2.0 (multiplet)	~20 - 30

(Note: Data represents typical ranges for this class of compounds and can vary based on solvent and specific structure)[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.



Mass Spectrometry Data	Description
Molecular Ion (M+)	The molecular ion peak is observed at a mass- to-charge ratio (m/z) corresponding to the molecular weight of 126.15.[2]
Key Fragmentation Pathways	• Loss of -OH: A fragment at M-17. • Loss of - COOH: A fragment at M-45. • Retro-Diels-Alder: Cleavage of the ring, resulting in the loss of ethene (C ₂ H ₄).
(Note: Fragmentation patterns are typically observed under Electron Ionization (EI) conditions)[2]	

Infrared (IR) Spectroscopy

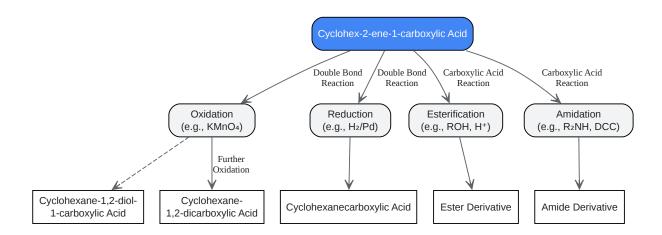
IR spectroscopy helps identify the key functional groups present in the molecule.

IR Absorption Data	Wavenumber (cm⁻¹)	Functional Group
O-H stretch	2500-3300 (broad)	Carboxylic Acid
C=O stretch	~1700	Carboxylic Acid
C=C stretch	~1650	Alkene
C-H stretch (sp²)	~3000-3100	Alkene
C-H stretch (sp³)	~2850-2960	Alkane
(Note: The broadness of the O-		
H stretch can vary depending		
on the sample preparation,		
with gas-phase spectra		
showing sharper peaks)[12]		
[13]		

Chemical Reactivity and Applications



The presence of both a carboxylic acid and a carbon-carbon double bond makes **cyclohex-2-ene-1-carboxylic acid** a versatile synthetic intermediate.[2]



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Fig. 3: Key chemical transformations of cyclohex-2-ene-1-carboxylic acid.

Key Reactions:

- Oxidation: The double bond can be oxidized to form a diol, which can be further oxidized to yield cyclohexane-1,2-dicarboxylic acid.[2]
- Reduction: Catalytic hydrogenation can reduce the double bond to form the saturated cyclohexanecarboxylic acid.[2]
- Carboxylic Acid Transformations: The -COOH group can readily undergo esterification, amidation, or reduction to an alcohol, expanding the synthetic possibilities.[2]

Applications:

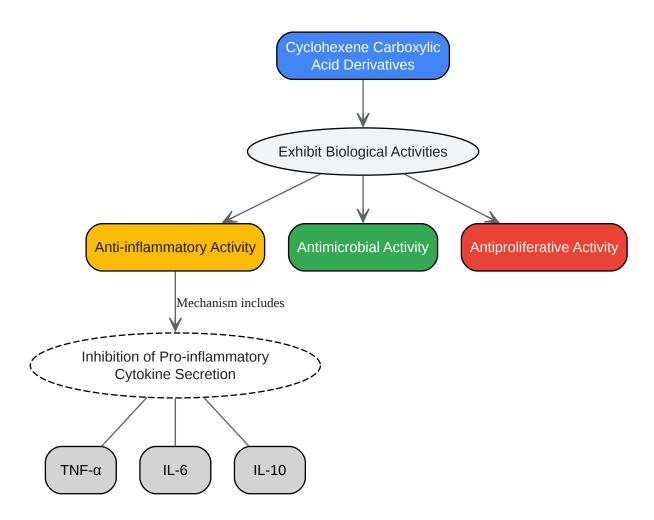
Pharmaceuticals: The cyclohexene scaffold is a key component in many therapeutic agents.
 Derivatives have been investigated for potential anti-inflammatory and antimicrobial properties.[2][14][15]



- Polymer Chemistry: The double bond allows for copolymerization with other alkenes to produce materials with tailored properties.[4]
- Agrochemicals: Functionalization of the core structure has been used to produce herbicides.

Biological Activity of Derivatives

Recent research has focused on synthesizing derivatives of cyclohexene carboxylic acids to explore their biological potential. Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant biological activities.[14][16]



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Fig. 4: Overview of the biological activities of cyclohexene carboxylic acid derivatives.

These derivatives have shown:



- Antiproliferative Activity: Several compounds were more effective than ibuprofen at inhibiting cell proliferation in cultures of human peripheral blood mononuclear cells (PBMCs).[14][16]
- Anti-inflammatory Effects: Certain derivatives strongly inhibited the secretion of proinflammatory cytokines such as TNF-α, IL-6, and IL-10.[14][15][16]
- Antimicrobial Activity: Some compounds exhibited bacteriostatic activity against strains like
 S. aureus and M. smegmatis and selectively inhibited the growth of Y. enterocolitica.[14][15]
 [16]

Conclusion

Cyclohex-2-ene-1-carboxylic acid is a fundamentally important molecule in organic chemistry. Its well-defined structure, stereochemistry, and the dual reactivity of its double bond and carboxylic acid group make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The robust Diels-Alder synthesis provides an efficient route to its core structure, while modern enzymatic methods offer pathways to enantiomerically pure forms. With its derivatives showing promising anti-inflammatory and antimicrobial activities, cyclohex-2-ene-1-carboxylic acid and its related structures will continue to be of high interest to researchers in synthetic chemistry, materials science, and drug discovery.

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